molecular formula C17H14O6 B14277757 3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 162112-30-3

3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B14277757
CAS No.: 162112-30-3
M. Wt: 314.29 g/mol
InChI Key: RZCUPUPKMGTIPI-UHFFFAOYSA-N
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Description

3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of anthracene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of multiple hydroxyl groups, a carboxylic acid group, and a ketone group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of 7,10-dimethyl-9,10-dihydroanthracene-2-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3,7,8-Trihydroxy-3-methyl-10-oxo-1,3,4,10-tetrahydropyrano[4,3-b]chromene-9-carboxylic acid
  • 3,8,10-Trihydroxy-7,10-dimethyl-9-oxoanthracene-2-carboxylic acid

Uniqueness

3,8,10-Trihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its multiple hydroxyl groups and carboxylic acid group make it a versatile molecule for various chemical transformations and applications.

Properties

CAS No.

162112-30-3

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3,8,10-trihydroxy-7,10-dimethyl-9-oxoanthracene-2-carboxylic acid

InChI

InChI=1S/C17H14O6/c1-7-3-4-10-13(14(7)19)15(20)8-5-9(16(21)22)12(18)6-11(8)17(10,2)23/h3-6,18-19,23H,1-2H3,(H,21,22)

InChI Key

RZCUPUPKMGTIPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(C3=CC(=C(C=C3C2=O)C(=O)O)O)(C)O)O

Origin of Product

United States

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